

Application of Flutolanil in Turfgrass Pathology Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutolanil is a systemic fungicide belonging to the benzanilide chemical class, specifically classified as a succinate dehydrogenase inhibitor (SDHI).[1][2] It is widely utilized in turfgrass management for its protective and curative properties against a range of diseases caused by basidiomycete fungi.[3] Its systemic nature allows it to be absorbed by the plant and translocated, offering protection to all parts of the plant.[4] This document provides detailed application notes, summarizes efficacy data, and outlines experimental protocols for the use of Flutolanil in turfgrass pathology research.

Mechanism of Action: Succinate Dehydrogenase Inhibition

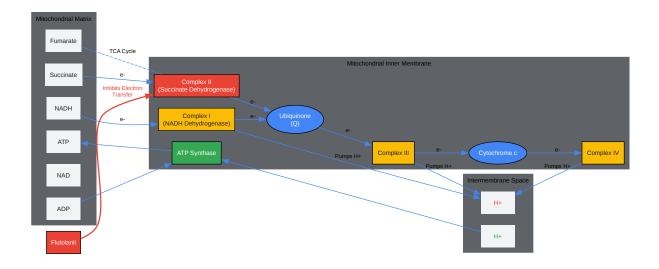
Flutolanil's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[5][6] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, linking substrate oxidation to energy production.[5]

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, **Flutolanil** blocks the transfer of electrons from succinate to ubiquinone.[5][6] This disruption has two major consequences:



- It halts the oxidation of succinate to fumarate within the TCA cycle.[2]
- It inhibits the overall process of cellular respiration, leading to a severe depletion of ATP, the primary energy currency of the cell.[5]

This energy deficit ultimately results in the cessation of fungal growth and leads to cell death.[4]



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Figure 1: Mechanism of action of Flutolanil on Fungal Mitochondrial Respiration.

Application in Turfgrass Pathology Research



Flutolanil is a key tool in the study and management of turfgrass diseases, primarily those caused by Rhizoctonia spp. and other basidiomycetes. Its efficacy has been documented against several economically important pathogens.

Target Pathogens Include:

- Brown Patch & Large Patch (Rhizoctonia solani)[3][7]
- Fairy Rings (Marasmius spp., Lepista spp., Lycoperdon spp., etc.)[3][8]
- Yellow Patch (Rhizoctonia cerealis)[3]
- Spring Dead Spot (Ophiosphaerella korrae, O. herpotricha, O. narmari) (Suppression)
- Southern Blight (Sclerotium rolfsii)[3]
- Rust (Puccinia spp.)[3]
- Gray Snow Mold (Typhula spp.)[2]

Data Presentation: Efficacy of Flutolanil

Quantitative data from various research studies are summarized below to provide insights into the efficacy of **Flutolanil** against key turfgrass pathogens.

Table 1: In Vitro Efficacy of **Flutolanil** against Rhizoctonia solani



Isolate Origin	Number of Isolates	Mean EC50 (μg/mL)	EC50 Range (μg/mL)	Reference
Rice Sheath Blight	112	0.0736 ± 0.0331	Not Specified	[3]
Sugar Beet	221	0.1727 ± 0.0074	Not Specified	[3]
Sugar Beet Root/Crown Rot	244	0.3199 ± 0.0149	Not Specified	[3]
Tobacco (Stem Lesions)	Not Specified	0.12	Not Specified	[9]
Tobacco (Target Spot)	Not Specified	0.99	Not Specified	[9]

EC50 (Median Effective Concentration) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate in vitro.

Table 2: Field Efficacy of Flutolanil for Brown Patch (Rhizoctonia solani) Control

Turfgrass Type	Application Rate	Application Interval (Days)	Efficacy Rating	Reference
Creeping Bentgrass	1.5 to 3 oz / 1000 sq ft	14 to 21	++++ (Excellent)	[10]
General Cool- Season Turf	Not Specified	14 to 21	3+ (Good to Excellent)	[11][12]
Tall Fescue	Not Specified	Not Specified	Rated "Effective"	[7]

Efficacy ratings are often based on a 1-4 scale, where 4 represents consistently excellent control.[11][13]

Table 3: Field Efficacy of Flutolanil for Fairy Ring Control



Turfgrass Type	Application Rate (g a.i./ha)	Key Findings	Reference
Bermudagrass Putting Green	Not specified	Significantly reduced mushroom production (curative) and prevented symptom development (preventative) against Type 1 fairy ring caused by Lycoperdon spp.[8]	[8]
Cool-Season Turfgrass	9757	Efficacy was significantly improved when tank-mixed with a soil surfactant, especially at lower water carrier volumes. [4][14]	[4][14][15]

Experimental Protocols

The following is a generalized protocol for conducting a field-based fungicide efficacy trial for the control of Brown Patch (Rhizoctonia solani) on turfgrass. This protocol is synthesized from methodologies described in turfgrass pathology research.[16][17][18][19]

Objective: To evaluate the efficacy of **Flutolanil** for the control of Brown Patch on a susceptible turfgrass species under field conditions.

- 1. Experimental Design and Plot Establishment
- Design: Randomized Complete Block Design (RCBD) with 3-4 replications.[19][20]
- Plot Size: Typically 3 ft x 6 ft or 3 ft x 10 ft, with buffer strips (e.g., 1-3 ft) between plots to minimize spray drift.[18]



- Turfgrass: Establish a uniform stand of a susceptible turfgrass species (e.g., 'Penncross' creeping bentgrass, tall fescue) in a location with good drainage and uniform soil conditions. Maintain turf under standard golf course fairway or lawn conditions.
- 2. Inoculum Preparation and Application
- Isolate: Use a virulent isolate of Rhizoctonia solani (e.g., AG-1 or AG-2-2) known to cause brown patch on the selected turfgrass species.[21]
- Culture: Grow the isolate on a sterilized grain substrate (e.g., oats, rye, or wheat) for 2-3 weeks until the grain is thoroughly colonized.
- Inoculation: Air-dry the colonized grain and grind it into smaller particles. Uniformly apply the inoculum to each plot at a predetermined rate (e.g., 1-2 g/sq ft) to initiate disease.
- Incubation: After inoculation, maintain high humidity by lightly irrigating the plots and, if necessary, covering them with a permeable plastic tarp to encourage disease development.
 [18]
- 3. Fungicide Application
- Treatments: Include an untreated control, **Flutolanil** at various rates (e.g., low, medium, and high label rates), and a standard industry fungicide for comparison.
- Application: Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver
 a specific volume of water (e.g., 2 gallons per 1,000 sq ft).[22] Use appropriate nozzles to
 ensure uniform coverage.
- Timing: Applications can be preventative (before symptoms appear) or curative (at the first sign of disease).[10][22] For preventative trials, apply fungicides when environmental conditions are conducive to brown patch (e.g., night temperatures > 68°F and high humidity).
 [7]
- 4. Disease Assessment
- Rating: Visually assess disease severity in each plot at regular intervals (e.g., 7, 14, and 21 days after treatment).



- Scale: Use a rating scale to quantify disease, such as the percentage of the plot area affected by brown patch symptoms.[18][19]
- Turf Quality: Additionally, assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9
 is excellent quality, and 6 is considered commercially acceptable.
- 5. Data Analysis
- Statistical Software: Use statistical analysis software (e.g., SAS, R, or ARM) to perform an Analysis of Variance (ANOVA).
- Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at P=0.05) to compare treatment means.

Figure 2: General workflow for a turfgrass fungicide efficacy trial.

Resistance Management

Flutolanil belongs to FRAC (Fungicide Resistance Action Committee) Group 7.[10] To mitigate the risk of developing fungicide-resistant pathogen populations, it is crucial to incorporate **Flutolanil** into an integrated pest management (IPM) program. Key resistance management strategies include:

- Rotation: Avoid sequential applications of Flutolanil or other Group 7 fungicides. Rotate with fungicides from different FRAC groups that have different modes of action.[1][13]
- Tank Mixing: Consider tank-mixing Flutolanil with a multi-site contact fungicide to broaden the spectrum of control and reduce selection pressure.[20]
- Cultural Practices: Employ sound cultural practices such as proper irrigation, fertility management, and thatch control to create a less favorable environment for disease development and reduce reliance on fungicides.[7]
- Label Rates: Always use fungicides according to the label rates and application intervals.
 Using reduced rates can increase the risk of selecting for resistant individuals in the pathogen population.[13]



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